
Tetrabutoxygermane
Overview
Description
Tetrabutoxygermane, also known as Germanium n-butoxide or Ge(OnBu)4, is a chemical compound with the molecular formula C16H36GeO4 . It is a colorless liquid .
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, it is known that Ereztech manufactures and sells this product in small and bulk volumes .
Molecular Structure Analysis
This compound has a molecular weight of 365.05 . Its linear formula is Ge[O(CH2)3CH3]4 . The NMR conforms to the structure .
Physical and Chemical Properties Analysis
This compound is a colorless liquid . It is sensitive to moisture . Its boiling point is 143°C . The flash point is 112°C .
Scientific Research Applications
Tissue Engineering and Regenerative Medicine : Tetrabutoxygermane is considered a smart biomaterial essential for advancements in tissue engineering and regenerative medicine (Furth, Atala, & Van Dyke, 2007).
Study of Mitonuclear Protein Imbalance : Although not directly related to this compound, it's noteworthy that tetracyclines, which share a similarity in nomenclature, have been studied for their impact on mitochondrial function and gene expression across various eukaryotic models (Moullan et al., 2015).
Traditional Ecological Knowledge in Research : The use of Traditional Ecological Knowledge (TEK) in scientific research, including studies involving chemicals like this compound, is recognized for its contribution to multidisciplinary projects (Huntington, 2000).
Gene Expression Studies : Tetracycline-based transcriptional regulation systems, which could be conceptually related to the study of compounds like this compound, provide insights into complex biological processes (Gossen & Bujard, 2001).
Reaction with Grignard Reagents : Tetrapropionoxygermane, a compound similar to this compound, reacts with ethylmagnesium bromide, leading to various products, indicating potential chemical applications (Lanning & Emmanuel, 1963).
Phytocannabinoid-Terpenoid Interactions : Studies on interactions between phytocannabinoids and terpenoids, which might be tangentially related to the chemical structure of this compound, show potential in treating various health conditions (Russo, 2011).
Safety and Hazards
Tetrabutoxygermane is associated with several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
tetrabutoxygermane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36GeO4/c1-5-9-13-18-17(19-14-10-6-2,20-15-11-7-3)21-16-12-8-4/h5-16H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXYNMTGBLWPTNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCO[Ge](OCCCC)(OCCCC)OCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36GeO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10587195 | |
| Record name | Tetrabutoxygermane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10587195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83038-86-2 | |
| Record name | Tetrabutoxygermane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10587195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


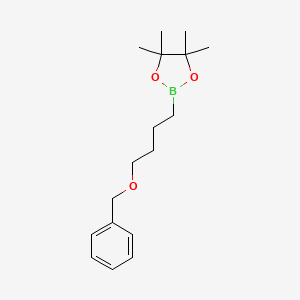

![Tert-butyl 4-[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]piperidine-1-carboxylate](/img/structure/B8208241.png)
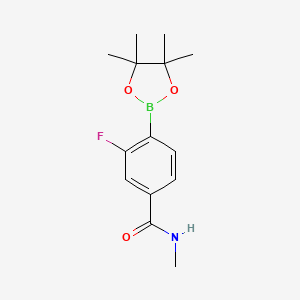
![Tert-butyl-dimethyl-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]silane](/img/structure/B8208269.png)

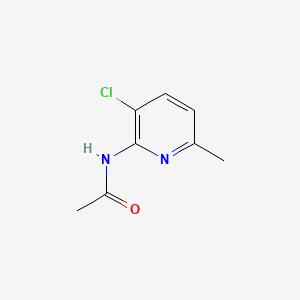

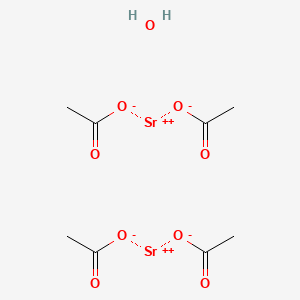

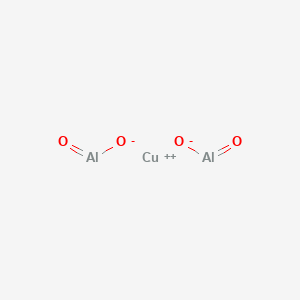
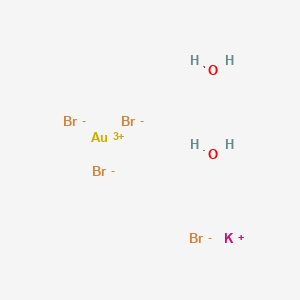

![Methyl 7-bromo-3-chloro-4-fluorobenzo[b]thiophene-2-carboxylate, 97%](/img/structure/B8208326.png)
